molecular formula C28H28ClN5O4S B12395914 Thi-DPPY

Thi-DPPY

Cat. No.: B12395914
M. Wt: 566.1 g/mol
InChI Key: BZFLKUGURVDIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thi-DPPY is synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidines. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Thi-DPPY undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a wide range of substituted this compound compounds .

Scientific Research Applications

Thi-DPPY has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of JAK3 and BTK.

    Biology: Investigated for its anti-proliferative effects on human bronchial epithelial cells.

    Medicine: Explored for its potential in treating idiopathic pulmonary fibrosis and other inflammatory diseases.

Mechanism of Action

Thi-DPPY exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases play crucial roles in various cellular signaling pathways, including those involved in inflammation and cell proliferation. By inhibiting these kinases, this compound can reduce inflammation and inhibit the proliferation of certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Thi-DPPY

This compound is unique due to its dual inhibition of JAK3 and BTK, which provides a broader range of anti-inflammatory and anti-proliferative effects compared to compounds that target only one of these kinases. This dual inhibition makes this compound a promising candidate for the treatment of complex inflammatory diseases .

Properties

Molecular Formula

C28H28ClN5O4S

Molecular Weight

566.1 g/mol

IUPAC Name

N-[3-[2-[3-chloro-4-(3-morpholin-4-ylpropoxy)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

InChI

InChI=1S/C28H28ClN5O4S/c1-2-25(35)30-19-5-3-6-21(17-19)38-27-26-23(9-16-39-26)32-28(33-27)31-20-7-8-24(22(29)18-20)37-13-4-10-34-11-14-36-15-12-34/h2-3,5-9,16-18H,1,4,10-15H2,(H,30,35)(H,31,32,33)

InChI Key

BZFLKUGURVDIAB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=C2SC=C3)NC4=CC(=C(C=C4)OCCCN5CCOCC5)Cl

Origin of Product

United States

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